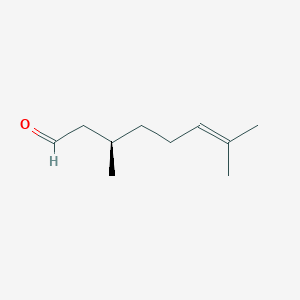

(R)-(+)-Citronellal

Übersicht

Beschreibung

C₁₀H₁₈O . Es ist ein Hauptbestandteil der ätherischen Öle von Pflanzen wie Cymbopogon (Citronellagras), Zitronen-Gummi und Zitronen-Teebaum. Die Verbindung ist für den charakteristischen Zitronenduft von Citronellaöl verantwortlich und wird weithin für ihre insektenabweisenden Eigenschaften anerkannt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Citronellal kann durch fraktionierte Destillation von natürlichem Citronellaöl synthetisiert werden. Der Prozess beinhaltet die Wasserdampfdestillation von Cymbopogon-Arten, die Citronellaöl mit bis zu 45 % Citronellal ergibt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Citronellal häufig durch Hydrierung von Citral, einem verwandten Monoterpenoid-Aldehyd, hergestellt. Dieser Prozess verwendet typischerweise Metallkatalysatoren wie Ruthenium oder Platin, die auf Zeolithen getragen werden. Die Reaktionsbedingungen umfassen Temperaturen im Bereich von 100 °C bis 200 °C und Wasserstoffdrücke von 1 bis 10 bar .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Citronellal durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Citronellal kann mit Oxidationsmitteln wie Kaliumpermanganat zu Citronellsäure oxidiert werden.

Reduktion: Die Hydrierung von Citronellal ergibt Citronellol, einen Monoterpenoidalkohol.

Cyclisierung: Die säurekatalysierte Cyclisierung von Citronellal erzeugt Isopulegol, das weiter zu Menthol hydriert werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Wasserstoffgas in Gegenwart von Metallkatalysatoren wie Ruthenium oder Platin.

Cyclisierung: Säurekatalysatoren wie Schwefelsäure oder Zeolithe.

Hauptprodukte:

Citronellsäure: aus Oxidation.

Citronellol: aus Reduktion.

Isopulegol: und Menthol aus Cyclisierung und anschließender Hydrierung.

Wissenschaftliche Forschungsanwendungen

2.1. Perfumery and Cosmetics

(R)-(+)-Citronellal is widely used in the fragrance industry due to its pleasant scent. It acts as a raw material for producing several high-value perfumery bases such as geranial and citronellol, which are essential for creating perfumes, soaps, and scented household products .

Table 1: Key Applications in Perfumery and Cosmetics

| Application Type | Description |

|---|---|

| Perfumes | Used as a fragrance component in various perfumes |

| Soaps | Incorporated for scent enhancement |

| Household Products | Found in air fresheners, candles, and detergents |

2.2. Pharmaceutical Uses

Recent studies have highlighted the potential antinociceptive effects of this compound. Research indicates that it may modulate opioid pathways, suggesting possible applications in pain management . In vivo tests demonstrated that while (S)-(-) citronellal showed significant antinociceptive activity, this compound's effects were less pronounced but still worthy of further investigation .

Table 2: Pharmacological Effects of Citronellal Isomers

| Isomer | Antinociceptive Effect | Notes |

|---|---|---|

| This compound | Minimal effect | Requires further study |

| (S)-(-) Citronellal | Significant effect | Comparable to morphine |

Agricultural Applications

This compound has been explored for its insect-repellent properties. Laboratory studies indicate that derivatives of citronellal exhibit effectiveness against mosquitoes and other pests . This positions this compound as a potential candidate for developing eco-friendly pest control agents.

Table 3: Efficacy of Citronellal Derivatives in Pest Control

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Hydroxylated Acetals | Mosquitoes | High |

| Citronellal Derivatives | Various Insects | Moderate to High |

Biotechnological Applications

Recent advancements have focused on biocatalytic methods for synthesizing this compound from geraniol using enzyme cascades. This approach not only enhances sustainability by utilizing renewable resources but also improves yield and optical purity . Such methods are promising for industrial-scale production.

Case Study: Biocatalytic Synthesis

A recent study developed a bienzymatic cascade that converted geraniol into this compound with over 95% conversion efficiency and high enantiomeric excess (ee). This method showcases the potential of biocatalysis in producing high-purity chiral compounds efficiently .

Wirkmechanismus

Citronellal exerts its effects through various mechanisms:

Insect Repellent: It activates the transient receptor potential ankyrin channel (TRPA1) in insects, leading to aversion and avoidance behaviors.

Antifungal and Antibacterial: Citronellal disrupts the cell membrane integrity of fungi and bacteria, leading to cell lysis and death.

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Citronellal wird häufig mit anderen Monoterpenoid-Aldehyden wie Citral, Citronellol und Hydroxycitronellal verglichen:

Citral: Ähnlich in der Struktur, aber es fehlen die starken insektenabweisenden Eigenschaften von Citronellal.

Citronellol: Ein Reduktionsprodukt von Citronellal, das hauptsächlich in Duftstoffen und als Zwischenprodukt in der organischen Synthese verwendet wird.

Hydroxycitronellal: Ein hydroxyliertes Derivat von Citronellal, das in der Parfümerie wegen seines blumigen Duftes weit verbreitet ist.

Einzigartigkeit: Der starke zitronenartige Duft von Citronellal und seine hohe Wirksamkeit als Insektenabwehrmittel machen es unter den Monoterpenoid-Aldehyden einzigartig. Seine Vielseitigkeit in chemischen Reaktionen und Anwendungen in verschiedenen Industrien unterstreicht seine Besonderheit .

Biologische Aktivität

(R)-(+)-Citronellal, a monoterpenoid aldehyde primarily found in the essential oils of various plants, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound is mainly derived from plants in the Cymbopogon genus, such as C. citratus (lemongrass) and C. winterianus. It is also found in smaller quantities in eucalyptus, mint, and various other aromatic plants. Its characteristic lemon-like fragrance makes it a popular ingredient in perfumes, air fresheners, and cleaning products.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the production of inflammatory mediators such as leukotrienes and prostaglandins by interfering with the arachidonic acid pathway. This effect helps to reduce edema formation and oxidative stress in tissues, suggesting its potential use in managing inflammatory disorders .

2. Antioxidant Properties

This compound has been shown to possess strong antioxidant capabilities. It protects cellular structures from oxidative damage by scavenging reactive oxygen species (ROS). The mechanism involves the abstraction of hydrogen atoms from lipid membranes, thereby preventing lipid peroxidation and protein oxidation .

3. Antimicrobial Effects

Both this compound and its enantiomer (S)-citronellal exhibit antimicrobial activity against various pathogens. Notably, they have demonstrated fungicidal effects against Candida albicans, with molecular docking studies suggesting interaction with critical enzymes involved in fungal cell wall synthesis . The minimum inhibitory concentration (MIC) values indicate that these compounds disrupt fungal cell walls and membranes, leading to cell death.

| Microorganism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| C. albicans | 200 | Disruption of cell wall and membrane integrity |

| E. coli | 150 | Inhibition of bacterial growth |

| S. aureus | 175 | Interference with cell wall synthesis |

4. Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit tumor growth in preclinical models highlights its potential as an adjunct therapy in cancer treatment .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced paw edema in rats, administration of this compound significantly reduced swelling compared to the control group. The study concluded that citronellal's anti-inflammatory effects could be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antifungal activity of this compound against clinical isolates of C. albicans. The results indicated that both enantiomers effectively inhibited fungal growth, with this compound showing superior efficacy at lower concentrations .

Toxicological Profile

While this compound is generally recognized as safe when used appropriately, higher doses may lead to toxicity. Studies have indicated potential neurotoxic effects at elevated concentrations; hence, further research is warranted to establish safe dosage guidelines for therapeutic applications .

Eigenschaften

IUPAC Name |

3,7-dimethyloct-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHNMFOYXAPHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041790 | |

| Record name | Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB], Solid, colourless to slightly yellow liquid; intense lemon-citronella-rose aroma | |

| Record name | Citronellal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

205 °C, 206.00 to 207.00 °C. @ 760.00 mm Hg | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (74 °C) (CLOSED CUP) | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in ethanol, Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils, soluble (in ethanol) | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853 g/cu cm at 20 °C, 0.850-0.860 | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.28 [mmHg], VP: 5 mm Hg, temp not specified | |

| Record name | Citronellal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles or orthorhombic crystals, Colorless to slightly yellow liquid | |

CAS No. |

106-23-0 | |

| Record name | Citronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITRONELLAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octenal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB99VZZ7GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citronellal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | CITRONELLAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.